molecular formula C16H21N3O3 B256171 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No. B256171
M. Wt: 303.36 g/mol
InChI Key: NNZVWBVDCQQYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small-molecule inhibitors that target the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune and inflammatory responses.

Mechanism of Action

2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide acts as an inhibitor of the NF-κB signaling pathway by blocking the activity of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the IKK complex, 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide prevents the phosphorylation and degradation of IκBα, a key regulator of NF-κB activation. This results in the inhibition of NF-κB-mediated gene expression and downstream inflammatory and immune responses.
Biochemical and physiological effects:
2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can suppress tumor growth and angiogenesis, reduce inflammation, and improve survival in animal models of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide for lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to selectively target this pathway and study its role in various diseases. However, one of the limitations of 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway, which may have improved efficacy and fewer side effects. Another area of research is the investigation of the role of NF-κB in various diseases and the identification of new targets for therapeutic intervention. Finally, the clinical development of 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide and other NF-κB inhibitors for the treatment of cancer and inflammatory diseases is an important area of future research.

Synthesis Methods

2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-(2-isopropyl-5-methylphenoxy)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-1,2,5-oxadiazol-3-amine to yield 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activation of NF-κB, which is a key regulator of immune and inflammatory responses. By blocking the NF-κB pathway, 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can reduce inflammation and suppress tumor growth.

properties

Product Name

2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C16H21N3O3/c1-9(2)13-7-6-10(3)8-14(13)21-12(5)16(20)17-15-11(4)18-22-19-15/h6-9,12H,1-5H3,(H,17,19,20)

InChI Key

NNZVWBVDCQQYHJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=NON=C2C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=NON=C2C

Origin of Product

United States

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